Product packaging for 2-Methoxy-4-methyltetrahydrofuran(Cat. No.:)

2-Methoxy-4-methyltetrahydrofuran

Cat. No.: B8411817
M. Wt: 116.16 g/mol
InChI Key: ZXMCOSPZKVGRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-methyltetrahydrofuran is a chemical compound of interest in scientific research, particularly as a solvent in specialized synthetic procedures. While detailed studies on this specific methoxy-substituted analogue are less common in the public domain, its structural similarity to 2-Methyltetrahydrofuran (2-MeTHF) suggests potential utility in related areas . 2-MeTHF is recognized as a versatile solvent derived from renewable biomass sources, aligning with green chemistry principles . It is valued for its stability relative to tetrahydrofuran (THF), higher boiling point, and limited miscibility with water, which can facilitate cleaner product separations in biphasic systems . Researchers investigate these properties for applications in organometallic reactions, such as the formation and reaction of Grignard reagents, and in various metal-catalyzed coupling reactions . The specific methoxy and methyl substitutions on the tetrahydrofuran ring in this compound may further modify its solvating properties, polarity, and coordination behavior, presenting a unique profile for exploratory chemistry and process development. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B8411817 2-Methoxy-4-methyltetrahydrofuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2-methoxy-4-methyloxolane

InChI

InChI=1S/C6H12O2/c1-5-3-6(7-2)8-4-5/h5-6H,3-4H2,1-2H3

InChI Key

ZXMCOSPZKVGRNK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC1)OC

Origin of Product

United States

Iii. Conformational Analysis and Stereochemical Investigations of 2 Methoxy 4 Methyltetrahydrofuran

Anomeric and Steric Effects in Methoxy-Substituted Tetrahydrofurans

The conformational equilibrium of 2-methoxy-substituted cyclic ethers is largely dictated by a phenomenon known as the anomeric effect. This stereoelectronic effect describes the tendency of an electronegative substituent at the anomeric carbon (C2 in this case) to adopt an axial orientation, despite the potential for increased steric hindrance. This preference is contrary to what would be expected based on sterics alone, where a bulky group would favor the more spacious equatorial position.

The anomeric effect is primarily explained by a stabilizing hyperconjugative interaction. wikipedia.orgscripps.edursc.org This involves the overlap between a lone pair of electrons on the endocyclic oxygen atom and the antibonding σ* orbital of the exocyclic C-O bond of the methoxy (B1213986) group. wikipedia.orgnih.gov For this overlap to be effective, the orbitals must be anti-periplanar, a condition met when the methoxy group is in the axial position. A secondary explanation involves the minimization of dipole-dipole repulsions between the lone pairs of the ring oxygen and the exocyclic oxygen of the methoxy group. wikipedia.org In an axial conformation, these dipoles are oriented in a way that minimizes repulsion, contributing to greater stability. wikipedia.org

In addition to the classical anomeric effect, the exo-anomeric effect also plays a crucial role. This pertains to the rotational preference around the exocyclic C2-O(methoxy) bond. Studies on the closely related 2-methoxytetrahydropyran (B1197970) have shown that the orientation of the methyl group of the methoxy substituent is also governed by stereoelectronic preferences, favoring a gauche conformation. wikipedia.org

Ring Conformation and Pseudorotation Pathways

The five-membered tetrahydrofuran (B95107) ring is not planar. To alleviate torsional strain arising from eclipsing hydrogen atoms, the ring puckers into non-planar conformations. Unlike the more rigid six-membered rings, which primarily adopt chair conformations, the tetrahydrofuran ring is highly flexible and exists as a dynamic equilibrium of multiple conformers. This dynamic process is described by the concept of pseudorotation.

The puckering of the ring can be described by two low-energy conformations: the envelope (or bent, C_s symmetry) and the twist (C_2 symmetry). In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. These conformers can interconvert with very low energy barriers through a continuous wave-like motion of the ring atoms, known as the pseudorotation pathway. Computational and spectroscopic studies on tetrahydrofuran itself have shown that the twisted conformation with C₂ symmetry is at an energy minimum, while the bent C_s conformation can represent a transition state. yorku.ca The introduction of substituents, such as the methoxy and methyl groups in 2-Methoxy-4-methyltetrahydrofuran, creates preferences for certain conformations along this pseudorotation pathway, making some envelope or twist forms more stable than others.

Influence of Substituents on Conformational Equilibria

The presence of both a methoxy group at C2 and a methyl group at C4 significantly influences the conformational equilibrium of the tetrahydrofuran ring. The substituents can adopt either a cis or trans relationship. Within each of these diastereomers, the substituents can be in pseudo-axial or pseudo-equatorial positions, leading to a complex mixture of possible conformers.

The anomeric effect strongly favors a pseudo-axial orientation for the C2-methoxy group. However, the C4-methyl group generally prefers a pseudo-equatorial position to minimize steric interactions with the rest of the ring (1,3-diaxial-like interactions). The final conformational equilibrium is a balance between these opposing forces.

In the trans-isomer, both the anomeric effect and the steric preference of the methyl group can be satisfied simultaneously if the methoxy group is pseudo-axial and the methyl group is pseudo-equatorial. This would likely be the most stable conformer. In the cis-isomer, it is impossible for both substituents to be in their favored orientations simultaneously. The ring will adopt a conformation that represents the lowest energy compromise between the stabilizing anomeric effect for the methoxy group and the destabilizing steric hindrance of a pseudo-axial methyl group.

Studies on analogous systems, such as cis- and trans-2-methoxy-4-methyltetrahydropyran, provide valuable insight. In these systems, the conformer with an axial methoxy group and an equatorial methyl group is found to be the most stable. Thermodynamic data from such studies can be used to estimate the relative energies of the conformers.

Table 1: Estimated Relative Conformational Energies for trans-2-Methoxy-4-methyltetrahydrofuran Conformers
ConformerC2-Methoxy OrientationC4-Methyl OrientationKey Stabilizing/Destabilizing FactorsEstimated Relative Energy (kcal/mol)
Apseudo-axialpseudo-equatorialAnomeric effect (+) Steric hindrance (-)0 (Most Stable)
Bpseudo-equatorialpseudo-axialAnomeric effect (-) Steric hindrance (+)> 2.0

Dynamic Spectroscopic Studies for Conformational Dynamics

The low energy barriers between the different conformers of this compound mean that the molecule is in a state of rapid flux at room temperature. The study of these dynamic processes requires specialized spectroscopic techniques, particularly variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR spectroscopy is a powerful tool for elucidating the conformational equilibria in molecules like this compound. auremn.org.br At room temperature, the rapid interconversion of conformers typically results in a time-averaged NMR spectrum, where the observed chemical shifts and coupling constants are the weighted average of the values for the individual conformers.

By lowering the temperature, it is possible to slow down the rate of interconversion. If the temperature is lowered sufficiently to a point below the coalescence temperature, the exchange becomes slow on the NMR timescale, and separate signals for each of the major conformers can be observed. This allows for the direct determination of the population of each conformer by integrating the respective signals.

The analysis of vicinal proton-proton coupling constants (³J_HH) provides detailed information about the dihedral angles between adjacent protons, which in turn defines the ring's conformation. For example, the coupling constant between H2 and H3 will be different for a pseudo-axial versus a pseudo-equatorial methoxy group. By applying the Karplus equation, which relates coupling constants to dihedral angles, the geometry of the dominant conformers can be deduced. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of protons, helping to distinguish between cis and trans isomers and to assign pseudo-axial/pseudo-equatorial positions. rsc.org

Table 2: Representative 1H-NMR Data for Conformer Analysis
ParameterExpected Value for pseudo-axial -OCH3Expected Value for pseudo-equatorial -OCH3Information Gained
³JH2-H3Small (1-3 Hz)Large (5-8 Hz)Orientation of the C2-substituent
³JH4-H5Dependent on local ring torsionDependent on local ring torsionRing puckering near C4
NOE between H2 and H4Stronger in cis isomerWeaker in trans isomerRelative stereochemistry of substituents

Iv. Reactivity and Mechanistic Studies of 2 Methoxy 4 Methyltetrahydrofuran

Ring-Opening Reaction Mechanisms

The ether linkage in the tetrahydrofuran (B95107) ring is susceptible to cleavage under acidic conditions, proceeding through mechanisms that involve the protonation or coordination of the ring oxygen, followed by a nucleophilic attack.

Cationic ring-opening polymerization is a characteristic reaction of cyclic ethers like tetrahydrofuran (THF). For substituted derivatives, this process is initiated by a strong acid which protonates the ring's oxygen atom, forming a tertiary oxonium ion. This activation is followed by a nucleophilic attack from a monomer or another nucleophile, leading to ring cleavage.

In the case of 2-Methoxy-4-methyltetrahydrofuran, the mechanism is analogous. The electron-donating nature of both the methyl and methoxy (B1213986) substituents increases the basicity of the ring oxygen, facilitating protonation. The subsequent step involves the formation of an oxocarbenium ion intermediate, which is significantly stabilized by the adjacent methoxy group at the C2 position through resonance. This stabilization is a critical factor in the kinetics of the ring-opening process. While 2-methyltetrahydrofuran (B130290) (2-MeTHF) is noted to be considerably difficult to polymerize via cationic ring-opening, the electronic stabilization afforded by the C2-methoxy group in this compound would likely lower the activation energy for this process. rsc.org

Studies on the copolymerization of 2-MeTHF with propylene (B89431) oxide, catalyzed by Brønsted acids, demonstrate that ring-opening is feasible and leads to the formation of polyether polyols. acs.orgacs.org A similar pathway is expected for this compound, where the protonated ether is opened by a nucleophilic attack, propagating a polymer chain or yielding a functionalized linear product depending on the reaction conditions. The presence of an initiator, such as a diol, can lead to the formation of dihydroxyl-terminated chains. acs.org

Lewis acids provide an alternative route to activate the tetrahydrofuran ring for cleavage. They function by coordinating to the lone pair of electrons on the ring's oxygen atom, which polarizes the C-O bonds and renders the adjacent carbon atoms more susceptible to nucleophilic attack. This method is employed in various synthetic transformations. nih.govnih.gov

For this compound, the interaction with a Lewis acid is a key step. The coordination of a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) to the ring oxygen activates the molecule. acs.orgnih.gov However, the presence of the second oxygen atom in the methoxy group introduces a potential secondary coordination site. This can lead to more complex interactions, possibly involving chelation depending on the nature of the Lewis acid, which could influence the regioselectivity of the subsequent nucleophilic attack.

It is important to note that strong Lewis acids can induce degradation. Studies on 2-MeTHF show that its C-O bond can be readily cleaved by potent Lewis acids like BBr₃. nih.gov This suggests that while Lewis acids can mediate controlled ring-opening, harsh conditions could lead to decomposition. The general mechanism for Lewis acid-mediated ring-opening in furanics involves the activation of the ring, making it susceptible to attack by various nucleophiles. epa.govillinois.edu

Activation MethodKey IntermediatesExpected OutcomeInfluencing Factors
Cationic (Brønsted Acid) Tertiary Oxonium Ion, Oxocarbenium IonPolymerization, Ring-Opened ProductsAcid strength, Nucleophile concentration, Solvent
Lewis Acid Lewis Acid-Ether ComplexFunctionalized Linear EthersLewis acid strength, Stoichiometry, Temperature

Unimolecular Decomposition Pathways

The thermal stability of this compound is limited, and at elevated temperatures, it undergoes unimolecular decomposition. The potential pathways can be inferred from detailed studies on the thermal decomposition of 2-MeTHF, which occurs at temperatures above 1100 K. acs.org The primary decomposition mechanism for 2-MeTHF is initiated by the fission of the C–CH₃ bond, which has the lowest bond dissociation energy. acs.org

For this compound, several competing initial decomposition steps are plausible:

Homolytic C-O Bond Fission: Cleavage of one of the two C-O bonds within the tetrahydrofuran ring, leading to the formation of a diradical species that can subsequently fragment.

Substituent Bond Fission:

Fission of the C4–CH₃ bond, analogous to the primary path in 2-MeTHF decomposition.

Fission of the C2–OCH₃ bond, releasing a methoxy radical.

Concerted Molecular Elimination: A retro-ene type reaction, similar to the decomposition of other substituted cyclic ethers like 2-methoxy-3,4-dihydro-2H-pyran, could lead to the formation of stable, smaller molecules. rsc.org

Following the initial bond cleavage, a cascade of radical reactions, including β-scission and hydrogen shifts, would produce a variety of smaller, stable products. Based on the decomposition products of 2-MeTHF, which include methane, ethylene, and propylene, a similar but more complex product distribution is expected for this compound. acs.org

Potential Unimolecular Decomposition Pathways and Products
Initial StepIntermediate(s)Potential Final Product(s)
C4–CH₃ Bond Fission2-Methoxy-tetrahydrofuranyl radical + Methyl radicalMethane, Ethylene, Acetaldehyde
C2–OCH₃ Bond Fission4-Methyl-tetrahydrofuranyl radical + Methoxy radicalMethanol, Propylene, Formaldehyde
Ring C–O Bond FissionOxygen-centered diradicalCarbonyl compounds, Alkenes
Concerted EliminationTransition state complexMethyl vinyl ether + Crotonaldehyde

V. Theoretical and Computational Chemistry for 2 Methoxy 4 Methyltetrahydrofuran

Advanced Computational Methodologies

Advanced computational techniques are instrumental in elucidating complex chemical phenomena that are often difficult or impossible to observe experimentally. For 2-Methoxy-4-methyltetrahydrofuran, these methods can predict reaction pathways, identify reactive sites, and quantify the nature of its intramolecular interactions.

Canonical Transition State Theory (CTST) is a fundamental approach used to calculate the rate constants of chemical reactions. wikipedia.org It assumes a quasi-equilibrium between the reactants and the transition state, which is the highest point on the potential energy surface along the reaction coordinate. wikipedia.org While specific CTST studies on the reactions of this compound are not extensively documented, the principles of CTST can be applied to understand its potential reactions, such as hydrogen abstraction or ring-opening processes.

For instance, in the context of biofuel combustion, CTST has been employed to study hydrogen abstraction reactions from similar cyclic ethers like 2-methyltetrahydrofuran (B130290) (MTHF) by hydroperoxyl radicals (HO₂). researchgate.net Such studies calculate the rate constants for the abstraction of hydrogen atoms from different carbon sites on the molecule over a range of temperatures. researchgate.net This allows for the identification of the most favorable reaction pathways.

Illustrative Application of CTST to a Related Compound:

To illustrate how CTST could be applied, consider the hydrogen abstraction from a generic tetrahydrofuran (B95107) derivative. The rate constants (k) as a function of temperature (T) are often fitted to a modified Arrhenius equation: k(T) = A * Tⁿ * exp(-Ea / RT), where A is the pre-exponential factor, n is the temperature exponent, and Ea is the activation energy.

Below is a hypothetical data table illustrating the type of results obtained from a CTST study on the hydrogen abstraction from the different carbon atoms of a molecule structurally similar to this compound.

Reaction SitePre-exponential Factor (A) (cm³ mol⁻¹ s⁻¹)Temperature Exponent (n)Activation Energy (Ea) (kcal/mol)
C2-H3.5 x 10⁵2.58.5
C3-H1.8 x 10⁴2.812.2
C4-H2.1 x 10⁴2.711.8
C5-H4.0 x 10⁵2.48.2
Methoxy-H1.2 x 10⁴2.915.1

This table is for illustrative purposes and does not represent actual experimental or calculated data for this compound.

From such a table, one could infer that hydrogen abstraction is most likely to occur at the C2 and C5 positions due to the lower activation energies, a common feature in ethers where the C-H bonds adjacent to the oxygen atom are weakened.

Local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are powerful tools for predicting the most reactive sites within a molecule. nih.govnih.gov The Fukui function, f(r), and local softness, s(r), are two such descriptors that help in identifying sites susceptible to nucleophilic, electrophilic, or radical attack. scm.comresearchgate.net

Fukui Function (f(r)) : This function measures the change in electron density at a particular point in the molecule when an electron is added or removed. researchgate.net

f⁺(r) : Describes the reactivity towards a nucleophilic attack (where the molecule accepts an electron).

f⁻(r) : Describes the reactivity towards an electrophilic attack (where the molecule donates an electron).

f⁰(r) : Describes the reactivity towards a radical attack.

Local Softness (s(r)) : This is related to the Fukui function and the global softness of the molecule. A higher value of local softness indicates a more reactive site. researchgate.net

For this compound, these descriptors can pinpoint which atoms are most likely to participate in a chemical reaction. The oxygen atom, with its lone pairs, is expected to be a primary site for electrophilic attack, while the carbon atoms adjacent to the oxygen might be susceptible to nucleophilic attack, especially if a leaving group is present.

Hypothetical Local Reactivity Descriptor Values for this compound:

The following table provides hypothetical condensed Fukui function values for the heavy atoms in this compound to illustrate how these descriptors identify reactive centers.

Atomf⁺ (Nucleophilic Attack)f⁻ (Electrophilic Attack)
O (ring)0.080.25
C20.150.05
C30.030.02
C40.040.03
C50.120.06
O (methoxy)0.090.28
C (methoxy)0.100.04

This table contains illustrative values and is not based on actual calculations.

These hypothetical values suggest that the oxygen atoms are the most likely sites for an electrophilic attack (highest f⁻), while the C2 and C5 carbons are the most probable sites for a nucleophilic attack (highest f⁺).

Energy Decomposition Analysis (EDA) is a computational method that dissects the total interaction energy between two molecular fragments into physically meaningful components. researchgate.netarxiv.org This allows for a detailed understanding of the nature of the chemical bond. A typical EDA partitions the interaction energy (ΔE_int) into several terms:

ΔE_elstat : The classical electrostatic interaction between the fragments.

ΔE_Pauli : The Pauli repulsion, which arises from the destabilizing interaction between filled orbitals.

ΔE_orb : The orbital interaction energy, which represents the stabilizing effect of orbital mixing (covalent bonding).

ΔE_disp : The dispersion interaction, which accounts for long-range electron correlation effects (van der Waals forces).

Illustrative Energy Decomposition Analysis of a Generic Ether Bond:

The table below shows a hypothetical EDA for the interaction between a methyl group (CH₃) and an alkoxide fragment (RO⁻) to form an ether (R-O-CH₃), which can serve as an analogy for the bonding in the methoxy (B1213986) group of the target molecule.

Energy ComponentValue (kcal/mol)Percentage of Total Attraction
ΔE_int (Total Interaction Energy) -95.0
ΔE_Pauli (Pauli Repulsion)+150.0
Total Attraction -245.0 100%
ΔE_elstat (Electrostatic)-147.060%
ΔE_orb (Orbital)-88.236%
ΔE_disp (Dispersion)-9.84%

This table presents illustrative data for a generic ether bond and not specific results for this compound.

This hypothetical analysis indicates that the bond is predominantly electrostatic in nature (60% of the attraction), but also has a significant covalent character from orbital interactions (36%). This type of detailed information is crucial for a comprehensive understanding of the molecule's structure and reactivity.

Vi. Research Applications of 2 Methoxy 4 Methyltetrahydrofuran Derivatives

Role as Chiral Building Blocks in Complex Molecule Synthesis

Derivatives of 2-Methoxy-4-methyltetrahydrofuran, possessing two stereocenters at the C2 and C4 positions, are inherently chiral. This characteristic would make them valuable as chiral building blocks in the asymmetric synthesis of complex molecules. In theory, enantiomerically pure forms of these derivatives could be incorporated into the carbon skeleton of a target molecule, thereby transferring their stereochemistry to the final product. This "chiral pool" approach is a common strategy in the synthesis of natural products and pharmaceuticals, where specific stereoisomers are often responsible for the desired biological activity.

The synthetic utility would depend on the ability to selectively functionalize the tetrahydrofuran (B95107) ring or its substituents. For instance, the methoxy (B1213986) group at the C2 position could potentially be cleaved to reveal a lactol, which could then participate in various coupling reactions. Similarly, the methyl group at the C4 position, or other functional groups introduced onto the ring, could serve as handles for further chemical modifications.

Precursors for Advanced Organic Transformations

The structural features of this compound derivatives would also make them suitable precursors for a variety of advanced organic transformations. The ether linkages within the tetrahydrofuran ring can be cleaved under specific conditions, leading to linear difunctionalized compounds. For example, ring-opening reactions could yield chiral diols or amino alcohols, which are versatile intermediates in organic synthesis.

Furthermore, the presence of the methoxy group suggests the potential for anomeric manipulations. Activation of the anomeric C2 position could lead to the formation of an oxocarbenium ion intermediate, which could then be trapped by various nucleophiles to introduce new substituents with a high degree of stereocontrol. This type of transformation is fundamental in carbohydrate chemistry and could be applied to these tetrahydrofuran derivatives.

Vii. Future Research Directions

Development of Novel Stereoselective Synthetic Routes

The synthesis of specific stereoisomers of substituted tetrahydrofurans is a critical challenge and a significant area for future work. Current research has demonstrated successful catalytic, two-step protocols for creating anti-2,4-disubstituted tetrahydrofurans. nih.gov These methods often involve a palladium-catalyzed Hayashi-Heck arylation followed by a rhodium-catalyzed hydroformylation, which proceeds with high regio- and diastereoselectivity. nih.gov

Future research should focus on adapting and refining these and other methodologies for the specific synthesis of 2-Methoxy-4-methyltetrahydrofuran isomers. A key objective will be the development of catalytic systems that can precisely control the stereochemistry at both the C2 and C4 positions. Exploring different chiral ligands, such as (R)-hexaMeOBiphep, (R)-Me-i-Pr-INDOLphos, or (R,R)-Ph-BPE, could provide the necessary control over regioselectivity and yield the desired kinetic product isomer. nih.gov Furthermore, adapting cyclization reactions, such as those using Mitsunobu conditions, which have been used to create other substituted tetrahydrofurans, could offer alternative pathways to specific stereoisomers of the title compound. semanticscholar.org

In-depth Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing reaction conditions and improving yields and selectivity. For reactions involving related tetrahydrofuran (B95107) derivatives, mechanistic investigations have revealed important insights. For instance, studies on the catalytic hydrogenation of levulinic acid to 2-methyltetrahydrofuran (B130290) (2-MTHF) have shown that the dissociation of ligands like triphenylphosphine (B44618) from ruthenium complexes can significantly improve catalytic reactivity. bohrium.com The presence and nature of acidic additives have also been found to be critical, with some promoting the desired reaction while others are detrimental. bohrium.com

Future mechanistic studies on reactions producing or utilizing this compound should aim for a similar level of detail. This includes investigating the role of solvents, where the coordinating ability of the ether's oxygen atom can influence catalyst activity and stability. nih.govlookchem.com Computational analysis can complement experimental work to understand the relative stabilities of isomers and intermediates, explaining why certain products are favored under thermodynamic control. acs.orgresearchgate.net Elucidating these reaction pathways, transition states, and the influence of various reaction parameters will be crucial for the rational design of more efficient synthetic protocols.

Advanced Computational Predictions of Spectroscopic Signatures

Computational chemistry is an indispensable tool for interpreting experimental spectra and understanding molecular properties. nsf.gov Density Functional Theory (DFT) calculations have been successfully used to predict the molecular structure, vibrational frequencies (FT-IR and FT-Raman), and electronic properties of complex organic molecules. researchgate.net These computational methods can calculate global reactivity descriptors, such as electronegativity and chemical hardness, from HOMO and LUMO energies, and predict sites of nucleophilic and electrophilic attack via the analysis of the molecular electrostatic potential (MEP). researchgate.net

A significant avenue for future research is the application of these advanced computational methods to predict the full range of spectroscopic signatures for each stereoisomer of this compound. This includes generating predicted NMR, IR, Raman, and mass spectra. hmdb.ca Such a database of predicted spectra would be an invaluable resource for researchers, aiding in the rapid identification and characterization of these isomers in complex reaction mixtures. Furthermore, a detailed comparison between simulated and experimental spectra provides a powerful method for validating the geometric and electronic structures derived from calculations. nsf.gov

Exploration of New Catalytic Systems for Transformations

The discovery and optimization of new catalysts are central to advancing the synthesis and application of this compound and related compounds. Research into the production of the parent compound, 2-MTHF, from biomass-derived platform molecules like levulinic acid has highlighted the efficacy of various catalytic systems. rsc.org These include both precious metals like ruthenium and platinum, and increasingly, non-precious metal-based catalysts, which are favored for their stability, recyclability, and cost-effectiveness. bohrium.comrsc.orgmdpi.com For example, ruthenium–N-triphos complexes have been shown to be highly active for the hydrogenation of levulinic acid. bohrium.com

Future research should focus on two main areas:

Catalysts for Synthesis: Developing novel catalysts for the stereoselective synthesis of this compound. This involves exploring a broader range of transition metals and ligand architectures to improve efficiency and, crucially, stereocontrol.

Catalysts for Transformations: Investigating catalytic systems that use this compound as a substrate to produce other high-value chemicals. Given that related ethers like 2-MTHF are used as solvents in transition metal-catalyzed reactions such as Suzuki-Miyaura cross-couplings and olefin metathesis, understanding the interaction of the methoxy-substituted variant with catalysts is essential. nih.govlookchem.com The goal is to develop robust and selective catalysts that can tolerate the functional groups of the substrate while promoting desired chemical transformations.

The exploration of bifunctional catalysts, which combine metal sites for hydrogenation with acid sites for dehydration/cyclization, presents a particularly promising direction for one-pot syntheses from precursor molecules. mdpi.com

Q & A

Q. What are the key physicochemical properties of 2-Methoxy-4-methyltetrahydrofuran that make it suitable as a solvent in organometallic reactions?

  • Methodological Answer : this compound exhibits low miscibility with water, a moderate boiling point (~80–85°C), and high stability under both acidic and basic conditions. These properties enable its use in moisture-sensitive reactions, such as Grignard or lithium-halogen exchange reactions, where traditional solvents like THF may degrade. Its ether-like structure enhances solvation of polar organometallic intermediates while minimizing side reactions. Comparative studies with THF suggest improved thermal stability due to the methoxy group, reducing peroxide formation risks .

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Keep away from oxidizing agents (e.g., peroxides, chlorates) and strong acids/bases to avoid exothermic reactions .
  • Handling : Use local exhaust ventilation and static-safe equipment. Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Conduct regular vapor concentration monitoring using GC-MS to ensure workplace exposure remains below OSHA-recommended thresholds (typically <50 ppm) .

Q. What synthetic routes are available for producing this compound from biomass-derived precursors?

  • Methodological Answer : A two-step process is commonly employed:

Furfural Conversion : Catalytic hydrogenation of furfural (derived from lignocellulosic biomass) yields 2-methylfuran.

Methoxy Functionalization : Methoxylation via acid-catalyzed etherification using methanol under controlled temperatures (60–80°C) introduces the methoxy group. Yields >85% are achievable with Pd/C or Ru-based catalysts .

Advanced Research Questions

Q. How does the methoxy substituent in this compound influence its coordination behavior in transition-metal-catalyzed reactions compared to THF?

  • Methodological Answer : The methoxy group increases electron density at the oxygen atom, enhancing its Lewis basicity. This improves coordination with electrophilic metal centers (e.g., Mg in Grignard reagents or Pd in cross-coupling catalysts), accelerating reaction rates. Spectroscopic studies (e.g., FT-IR and XPS) reveal stronger M–O bonding compared to THF, reducing ligand dissociation in high-temperature reactions. However, steric effects from the methyl group may limit accessibility in bulky catalyst systems .

Q. What strategies can mitigate solvent-induced side reactions when using this compound in air-sensitive syntheses?

  • Methodological Answer :
  • Purification : Pre-dry over molecular sieves (3Å) and degas via freeze-pump-thaw cycles. Monitor residual water content by Karl Fischer titration (<50 ppm).
  • Additives : Introduce stabilizing agents like BHT (butylated hydroxytoluene, 0.1% w/w) to inhibit radical-mediated degradation.
  • Reaction Design : Use Schlenk lines or gloveboxes for oxygen-free environments. Validate solvent integrity post-reaction via GC-MS to detect byproducts (e.g., ring-opened aldehydes) .

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?

  • Methodological Answer : Discrepancies arise from varying exposure models (e.g., in vitro vs. in vivo). To address this:
  • Conduct Ames tests and micronucleus assays to assess genotoxicity.
  • Perform OECD Guideline 407-compliant subchronic toxicity studies in rodents, focusing on hepatorenal endpoints.
  • Cross-reference with ICH guidelines (e.g., Q3C) for residual solvent limits in pharmaceuticals. Preliminary data suggest lower neurotoxicity than THF but comparable dermal irritation risks .

Key Considerations for Experimental Design

  • Solvent Purity : Use ≥99% purity (HPLC-grade) to minimize side reactions. Validate via NMR (¹H, ¹³C) and GC-FID .
  • Waste Management : Segregate waste streams for incineration or recovery. Avoid aqueous disposal due to low biodegradability .

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